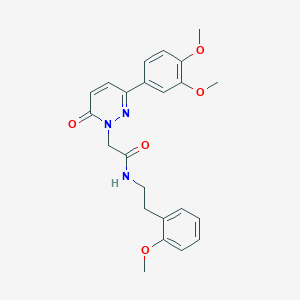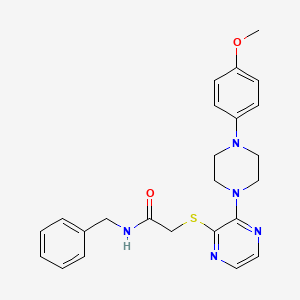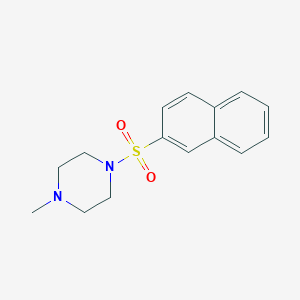![molecular formula C15H24N4O3S2 B3019052 N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide CAS No. 2097897-36-2](/img/structure/B3019052.png)
N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide" is a nitrogenous heterocyclic compound that likely contains a pyridine moiety, a piperidine ring, and various functional groups such as carboxamide, sulfamoyl, and methylsulfanyl. These structural features suggest that the compound could be of interest in the field of medicinal chemistry due to the prevalence of such moieties in pharmacologically active compounds.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions starting from basic heterocyclic carboxylic acids or their derivatives. For instance, the synthesis of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates involves the conversion of piperidine carboxylic acids to β-keto esters, followed by treatment with N,N-dimethylformamide dimethyl acetal and subsequent reactions with hydrazines . Although the exact synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could be employed, such as the use of piperidine and pyridine derivatives as starting materials, and the introduction of sulfamoyl and methylsulfanyl groups through appropriate reagents and conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques, including 1H-, 13C-, and 15N-NMR spectroscopy, as well as high-resolution mass spectrometry (HRMS) . Additionally, X-ray diffraction has been used to determine the crystal structure of a similar compound, 2-{4-[(tert-butoxycarbonyl)]piperazine-1-yl}pyridine-3-carboxylic acid, and density functional theory (DFT) calculations have been performed to compare with experimental data . These methods could be applied to determine the precise molecular structure of "N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide".
Chemical Reactions Analysis
The chemical reactivity of the compound would likely be influenced by the presence of the carboxamide group, which could participate in various chemical reactions, such as amidation or condensation. The sulfamoyl and methylsulfanyl groups may also impart unique reactivity, potentially undergoing oxidation or acting as nucleophiles or electrophiles in substitution reactions. The synthesis of polyamides using carboxylic acid derivatives suggests that the carboxamide group in the compound could be involved in polymerization reactions under certain conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be expected to include solubility in polar solvents, as observed for polymers containing pyridyl moieties . The thermal properties could be investigated using thermal gravimetric analysis, similar to the analysis performed on new polyamides . The compound's solubility, stability, and reactivity would be key factors in determining its potential applications, particularly in the pharmaceutical industry where such properties are critical for drug development.
Applications De Recherche Scientifique
Molecular Interaction Studies
The structural analogs of this compound have been studied for their molecular interactions with receptors, such as the CB1 cannabinoid receptor. Through conformational analyses and the development of pharmacophore models, researchers have gained insights into the binding interactions of these compounds, contributing to the understanding of receptor-ligand interactions and aiding in the design of receptor-specific drugs (Shim et al., 2002).
Analytical Chemistry Applications
In analytical chemistry, derivatives of similar compounds have been used in the development of novel methods for the separation and analysis of complex mixtures. For instance, nonaqueous capillary electrophoresis has been employed for the separation of imatinib mesylate and related substances, showcasing the potential of these compounds in enhancing analytical techniques (Lei Ye et al., 2012).
Metabolism and Pharmacokinetics
The metabolic pathways and pharmacokinetics of similar compounds have been extensively studied, providing valuable information for drug development. Research on novel antidepressants has identified the enzymes involved in their metabolism, highlighting the importance of understanding the metabolic fate of pharmaceutical compounds (Mette G. Hvenegaard et al., 2012).
Material Science and Polymer Development
Compounds with structural similarities have been used in material science for the synthesis of new materials with potential applications in various industries. Research into the synthesis and anti-angiogenic activity of novel derivatives has implications for the development of anticancer therapies and materials with biomedical applications (Vinaya Kambappa et al., 2017).
Corrosion Inhibition Studies
In the field of corrosion science, derivatives of this compound have been studied for their potential as corrosion inhibitors, contributing to the development of materials with improved corrosion resistance. Quantum chemical and molecular dynamic simulation studies have provided insights into the adsorption and inhibition mechanisms of these compounds on metal surfaces (S. Kaya et al., 2016).
Propriétés
IUPAC Name |
N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-2-methylsulfanylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O3S2/c1-18(2)24(21,22)19-9-6-12(7-10-19)11-17-14(20)13-5-4-8-16-15(13)23-3/h4-5,8,12H,6-7,9-11H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZIKJFWDWRVYNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C2=C(N=CC=C2)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B3018969.png)

![N-(3-chlorophenyl)-1-[(2-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B3018974.png)
![N-[2-(2,4-Dichlorophenoxy)ethyl]-2-methyl-2-propanamine](/img/structure/B3018975.png)
![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-phenylpropyl)propanamide](/img/structure/B3018976.png)


![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B3018982.png)

![N-[(4-butoxy-3-methoxyphenyl)-[(2-chloroacetyl)amino]methyl]-2-chloroacetamide](/img/structure/B3018985.png)


![[2-(Piperidin-4-yl)phenyl]methanol](/img/structure/B3018989.png)
